Dideuterio-hydroxy-methane

Vue d'ensemble

Description

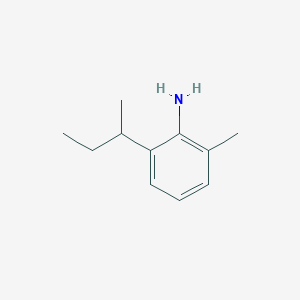

what is 'Dideuterio-hydroxy-methane'? Dideuterio-hydroxy-methane is a compound made up of two deuterium atoms, one oxygen atom, and one carbon atom. It is a form of methane with two deuterium atoms instead of one hydrogen atom. the use of 'Dideuterio-hydroxy-methane' Dideuterio-hydroxy-methane, also known as deuterated methanol, is used in a range of scientific research applications. It is commonly used in nuclear magnetic resonance (NMR) spectroscopy, in which it is used as a solvent to study the structure and dynamics of molecules. It is also used in infrared spectroscopy to study the structure of molecules and their interactions with other molecules. Additionally, it is used in mass spectrometry to study the structure of proteins and other macromolecules. the chemistry of 'Dideuterio-hydroxy-methane' Dideuterio-hydroxy-methane (also known as dimethyl-deuterium oxide) is a compound composed of two deuterium atoms, one hydrogen atom, and one oxygen atom. It has the chemical formula D2O. It is a polar molecule, with a slightly negative charge on the oxygen atom and slightly positive charges on the hydrogen and deuterium atoms. It is a colorless liquid at room temperature and has a boiling point of 101.4°C. It is miscible with water and is used as a solvent in some reactions. Its most common uses are in nuclear magnetic resonance spectroscopy and as a neutron moderator in nuclear reactors. the biochemical/physical effects of 'Dideuterio-hydroxy-methane' Dideuterio-hydroxy-methane is a chemical compound that is not found in nature. It is a structural isomer of methane and is made up of one carbon atom, four hydrogen atoms, and two deuterium atoms. It is not known to have any biological effects. It could, however, have some physical effects, such as increasing the boiling point of water and lowering the freezing point of water. It could also affect the solubility of certain substances in water. the benefits of 'Dideuterio-hydroxy-methane' Dideuterio-hydroxy-methane (DHM) is a molecule that has been used in research and industry for many years. It has several beneficial uses, including: 1. As a fuel: DHM is a clean-burning fuel that can be used in place of traditional fossil fuels. It is non-toxic and produces fewer emissions than traditional fuels. 2. As a solvent: DHM is a good solvent for many organic compounds and can be used in industrial processes to dissolve and extract various substances. 3. As a catalyst: DHM is a catalyst in a variety of chemical reactions, including the production of polymers and plastics. It is also used in the production of pharmaceuticals, food additives, and other products. 4. As a refrigerant: DHM is a non-toxic and non-flammable refrigerant that can be used in place of traditional refrigerants like chlorofluorocarbons (CFCs). 5. As a lubricant: DHM can be used as a lubricant in a variety of industrial processes, including the production of plastics and other materials. Overall, DHM has many beneficial uses in research, industry, and other applications. It is a clean-burning fuel, a good solvent, a catalyst, a refrigerant, and a lubricant. the related research of 'Dideuterio-hydroxy-methane' 1. The Synthesis of Dideuterio-Hydroxy-Methane: A Stable Hydrogen Isotopologue of Methane. 2. Kinetics of the Gas-Phase Reactions of Dideuterio-Hydroxy-Methane. 3. The Photodissociation of Dideuterio-Hydroxy-Methane. 4. The Influence of the Isotopic Substitution on the Kinetics of Thermal Reactions of Dideuterio-Hydroxy-Methane. 5. The Kinetics of the Thermal Decomposition of Dideuterio-Hydroxy-Methane. 6. The Photochemistry of Dideuterio-Hydroxy-Methane. 7. The Vibrational Spectroscopy of Dideuterio-Hydroxy-Methane. 8. The Electron Impact Ionization of Dideuterio-Hydroxy-Methane. 9. The Kinetics of the Thermal Decomposition of Dideuterio-Hydroxy-Methane at High Temperatures. 10. The Isotopic Substitution Effect on the Kinetics of the Thermal Decomposition of Dideuterio-Hydroxy-Methane.

Applications De Recherche Scientifique

Synthesis of α,α-Dideuterio Alcohols

DHM is utilized in the synthesis of α,α-dideuterio alcohols through a process known as reductive deuteration of acyl chlorides using samarium(II) iodide (SmI2) and D2O . This method is notable for its high functional group tolerance and precise deuterium incorporation, making it valuable for creating deuterated agrochemicals and pharmaceuticals.

Internal Standards for Mass Spectrometry

In chemical analysis, particularly mass spectrometry, DHM-derived compounds serve as internal standards for the quantitative analysis of agrochemical residues in complex matrices . The use of deuterium-labeled standards improves the accuracy and reliability of the analytical results.

Pharmacokinetics and Toxicology

Deuterated drugs, including those derived from DHM, have gained attention due to their improved pharmacokinetic profiles and reduced toxicity . The substitution of hydrogen with deuterium can slow down metabolic rates, potentially leading to enhanced efficacy and safety in drug formulations.

Organic Synthesis Building Blocks

DHM is a precursor for deuterium-labeled alcohols, which are crucial building blocks in the synthesis of various organic compounds, including agrochemicals and drugs . These deuterated alcohols are instrumental in preparing compounds with desired isotopic labeling for research and development.

Environmental Remediation

Layered double hydroxides (LDHs), which can be synthesized using DHM, are employed in environmental applications such as water treatment, dye degradation, and organic pollutant degradation . LDHs are highly stable, safe, and recyclable, making them suitable for advanced remediation methods.

Food Safety and Preservation

Microencapsulation techniques using DHM can enhance the bioactive properties of food-related compounds. For instance, the combination of microencapsulated cell-free supernatant from certain bacteria and plant extracts can be used to control food-related pathogens . This application is particularly relevant in extending the shelf life and ensuring the safety of food products.

Orientations Futures

Mécanisme D'action

Target of Action

Dideuterio-hydroxy-methane, also known as deuterated methane, primarily targets the methanogenesis pathways in various biological systems . These pathways are crucial for the production of methane, a potent greenhouse gas, and are predominantly found in methanogenic archaea .

Mode of Action

The compound interacts with its targets through a process known as reductive deuteration . This involves the use of a single electron transfer to replace hydrogen atoms in methane with deuterium, resulting in the formation of dideuterio-hydroxy-methane . This process is distinguished by its remarkable functional group tolerance and exquisite deuterium incorporation .

Biochemical Pathways

The affected biochemical pathways primarily involve the serine pathway and the ribulose monophosphate (RuMP) and ribulose bisphosphate (RuBP) cycles . These pathways are responsible for the assimilation of carbon from methane in methanotrophic bacteria . The serine pathway, in particular, is initiated by the condensation of formaldehyde and glycine, resulting in the formation of serine .

Pharmacokinetics

The pharmacokinetics of dideuterio-hydroxy-methane is characterized by its highly variable individual response , resulting in different systemic exposure to the drug and a variable therapeutic/toxic effect in patients . This variability is influenced by factors such as the method of administration, the presence of food, and individual metabolic differences .

Result of Action

The primary result of the action of dideuterio-hydroxy-methane is the production of α,α-dideuterio alcohols . These alcohols are valuable in the preparation of deuterated drugs and deuterated internal standards for agrochemical residue analysis . The process also results in a significant reduction in the production of methane, thereby contributing to the mitigation of greenhouse gas emissions .

Action Environment

The action, efficacy, and stability of dideuterio-hydroxy-methane are influenced by various environmental factors. For instance, the presence of certain enzymes and co-factors can enhance the efficiency of the reductive deuteration process . Additionally, the pH, temperature, and microbial composition of the environment can also impact the compound’s action . In the broader context, initiatives like the Dairy Methane Action Alliance are working to reduce methane emissions in the dairy industry, demonstrating the interplay between this compound’s action and environmental stewardship .

Propriétés

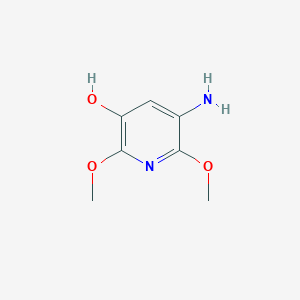

IUPAC Name |

dideuteriomethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

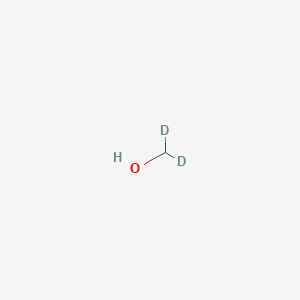

[2H]C([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

34.054 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dideuterio-hydroxy-methane | |

CAS RN |

28563-35-1 | |

| Record name | 28563-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)

![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)

![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)